molecular formula C12H17NO B11906736 (1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol

(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11906736
M. Wt: 191.27 g/mol
InChI Key: LFJCMAIRHIWPTC-ZYHUDNBSSA-N
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Description

(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane ring system, which can be achieved through various methods, including Friedel-Crafts alkylation or cyclization reactions.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, while the amino group can be introduced through reductive amination of a ketone or aldehyde.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1S,2R) configuration.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Tosyl chloride, thionyl chloride, or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming hydrogen bonds with the active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-2-indanol: Similar structure but lacks the isopropyl group.

    (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol: Enantiomer with different stereochemistry.

    (1S,2R)-1-Hydroxy-7-isopropyl-2,3-dihydro-1H-inden-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both amino and hydroxyl groups in a specific chiral configuration. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S,2R)-1-amino-7-propan-2-yl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C12H17NO/c1-7(2)9-5-3-4-8-6-10(14)12(13)11(8)9/h3-5,7,10,12,14H,6,13H2,1-2H3/t10-,12-/m1/s1

InChI Key

LFJCMAIRHIWPTC-ZYHUDNBSSA-N

Isomeric SMILES

CC(C)C1=CC=CC2=C1[C@@H]([C@@H](C2)O)N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(C(C2)O)N

Origin of Product

United States

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